molecular formula C26H22Br2ClNO3 B1191644 CARM1-IN-1 hydrochloride

CARM1-IN-1 hydrochloride

Cat. No.: B1191644
M. Wt: 591.72
Attention: For research use only. Not for human or veterinary use.
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Description

CARM1-IN-1 hydrochloride is a potent and selective inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1), a key enzyme in epigenetic regulation. It exhibits an IC50 of 8.6 µM against CARM1, with minimal activity against related methyltransferases PRMT1 and SET7 (IC50 > 600 µM) . Its molecular formula is C26H22Br2ClNO3, with a molecular weight of 591.72 g/mol, and it is supplied as a solid under the CAS number 2070018-31-2 .

The compound demonstrates high solubility in DMSO (≥38 mg/mL or 64.22 mM) but is insoluble in water (<0.1 mg/mL) . For in vivo applications, it requires formulation with solubilizing agents such as PEG300, Tween-80, or corn oil to achieve stable suspensions .

Properties

Molecular Formula

C26H22Br2ClNO3

Molecular Weight

591.72

Synonyms

CARM1-IN-1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

CARM1-IN-1 hydrochloride’s selectivity and potency distinguish it from other methyltransferase inhibitors. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Related Inhibitors

Compound Target(s) IC50 (µM) Selectivity Profile Solubility & Stability Clinical Status Key Applications
This compound CARM1 8.6 Minimal activity against PRMT1, SET7 (>600 µM) DMSO: ≥38 mg/mL; aqueous insolubility Preclinical Epigenetic regulation, cancer
DC_C66 (T19243) CARM1, PRMT1, PRMT6 1.8 (CARM1) IC50 = 21 µM (PRMT1), 47 µM (PRMT6) Cell-permeable; stable in culture media Preclinical Broad methyltransferase studies
CMP-5 hydrochloride (T86005) PRMT5 N/A No activity against PRMT1/4/7 Optimized for in vitro assays Preclinical PRMT5-specific cancer research
C-7280948 (HY-15890) PRMT1 Not reported Specific to PRMT1 DMSO-soluble (10 mM stock) No development reported PRMT1-focused studies

Key Findings :

Selectivity : this compound outperforms DC_C66 in specificity, as the latter inhibits PRMT1 and PRMT6 at lower IC50 values, complicating mechanistic studies . In contrast, CMP-5 hydrochloride and C-7280948 target distinct methyltransferases (PRMT5 and PRMT1, respectively), limiting their utility in CARM1-focused research .

Potency : While DC_C66 has a lower IC50 for CARM1 (1.8 µM), its off-target effects reduce its reliability for CARM1-specific pathways . CARM1-IN-1’s balanced potency and selectivity make it preferable for precise epigenetic modulation.

Solubility : this compound’s poor aqueous solubility necessitates specialized formulations, unlike DC_C66 or C-7280948, which are cell-permeable or stable in standard media .

Q & A

Q. What is the mechanism of action of CARM1-IN-1 hydrochloride in inhibiting CARM1?

this compound acts as a potent and selective inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1), targeting its methyltransferase activity. It binds to the catalytic domain of CARM1, competitively inhibiting the transfer of methyl groups to arginine residues on substrate proteins, such as histone H2. This inhibition disrupts epigenetic modifications critical for gene regulation, particularly in cancer-related pathways . Researchers should validate its activity using in vitro enzymatic assays (e.g., measuring IC50 via radioactive methyltransferase assays) and confirm target engagement using cellular models (e.g., reduction of CARM1-dependent histone H3R17 dimethylation) .

Q. How selective is this compound for CARM1 compared to other PRMT family members?

this compound exhibits high selectivity for CARM1 (IC50 = 8.6 μM) over closely related enzymes such as PRMT1 (IC50 > 600 μM) and SET7 (IC50 > 600 μM). This selectivity profile minimizes off-target effects in studies focusing on CARM1-specific pathways. To confirm selectivity, researchers should perform parallel enzymatic assays against a panel of PRMTs (e.g., PRMT5, PRMT6) and lysine methyltransferases (HKMTs). Cross-reactivity with other methyltransferases, such as SET7, should also be ruled out using competitive inhibition assays .

Q. What cellular models are appropriate for studying this compound’s biological effects?

Prostate cancer cell lines like LNCaP are commonly used due to CARM1’s role in androgen receptor (AR)-mediated transcription. In these cells, this compound dose-dependently reduces PSA promoter activity, a downstream AR target . Researchers should pair such models with siRNA-mediated CARM1 knockdown to confirm phenotype specificity. Non-cancerous cell lines (e.g., F9 embryonic carcinoma cells) can also be used to assess effects on pluripotency-related genes like CHRM4 and SCN3A .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported IC50 values across studies?

Discrepancies in IC50 values may arise from differences in assay conditions (e.g., substrate concentration, buffer composition). To ensure reproducibility, standardize protocols using recombinant CARM1 enzyme and validated substrates (e.g., histone H3 peptides). Include positive controls like DC_C66 (a CARM1 inhibitor with IC50 = 1.8 μM) and replicate experiments across independent labs . Additionally, validate cellular activity using orthogonal methods, such as chromatin immunoprecipitation (ChIP) for H3R17me2 levels .

Q. What experimental designs are recommended to assess off-target effects of this compound in epigenetic studies?

To rule out off-target methylation inhibition, combine this compound with inhibitors of other PRMTs (e.g., PRMT5 inhibitor CMP-5 hydrochloride) and monitor additive or synergistic effects on histone marks . Global proteomic or methylome profiling (e.g., mass spectrometry) can identify non-CARM1 targets. For example, verify the absence of PRMT1-mediated H4R3me2 changes in treated cells .

Q. How can this compound be used to study CARM1’s role in non-cancer biological contexts?

CARM1 regulates pluripotency and differentiation in stem cells. In F9 cells, this compound increases H3K4me2/3 levels, reactivating epigenetically silenced genes like CHRM4 . Researchers should optimize treatment duration and dose (e.g., ≤3.74 μM for gene activation without cytotoxicity) and combine with chromatin remodeling agents (e.g., HDAC inhibitors) to explore combinatorial epigenetic effects.

Q. What strategies are effective for validating this compound’s in vivo efficacy in preclinical models?

Use xenograft models (e.g., prostate cancer) with pharmacodynamic markers like tumor H3R17me2 reduction. Dose optimization is critical due to potential toxicity; start with 10–50 mg/kg (intraperitoneal) and monitor body weight and organ histopathology. Pair with pharmacokinetic studies to measure plasma and tissue concentrations, ensuring adequate blood-brain barrier penetration if studying neurological targets .

Methodological Considerations

Q. How should researchers address batch-to-batch variability in this compound activity?

Source compounds from validated suppliers (e.g., MedChemExpress) and request certificates of analysis (CoA) detailing purity (≥98%) and LC/MS/NMR validation . Pre-test each batch in enzymatic and cellular assays, comparing results to historical data. Include internal controls (e.g., EZM 2302, a structurally distinct CARM1 inhibitor) to normalize activity .

Q. What statistical approaches are recommended for analyzing dose-response data in CARM1 inhibition studies?

Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC50 values. Report 95% confidence intervals and perform outlier tests (e.g., Grubbs’ test) to exclude anomalous data points. For cellular assays, apply ANOVA with post-hoc corrections for multiple comparisons .

Q. How can researchers leverage public datasets to contextualize this compound’s effects?

Cross-reference results with databases like ChEMBL or PubChem for CARM1 inhibitor SAR trends. For example, compare this compound’s selectivity profile with SGC2085, another CARM1 inhibitor with higher potency but limited cellular permeability . Use Gene Expression Omnibus (GEO) to identify CARM1-dependent transcriptional programs in relevant disease models .

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